9-Nitrosancycline Monosulfate
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Overview
Description
9-Nitrosancycline Monosulfate is a chemical compound belonging to the tetracycline class of antibiotics. It is characterized by its molecular formula C21H23N3O13S and a molecular weight of 557.48 g/mol . This compound is primarily used in research settings, particularly in the study of antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrosancycline Monosulfate typically involves the nitration of a tetracycline derivative. The process includes the following steps:
Sulfonation: The addition of a sulfate group (-SO4) to form the monosulfate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Controlled Nitration: Using nitric acid under specific conditions to achieve selective nitration.
Purification: Employing techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2), leading to the formation of 9-Amino-tetracyclines.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetracycline core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various organic reagents depending on the desired substitution, often under mild to moderate conditions.
Major Products:
Oxidation Products: Various nitro-derivatives.
Reduction Products: 9-Amino-tetracyclines.
Substitution Products: Tetracycline derivatives with modified functional groups.
Scientific Research Applications
9-Nitrosancycline Monosulfate has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of tetracycline antibiotics.
Biology: Employed in microbiological studies to understand the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential therapeutic applications and as a model compound for developing new antibiotics.
Industry: Utilized in the production of other tetracycline derivatives and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 9-Nitrosancycline Monosulfate involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action effectively halts bacterial growth and replication. The nitro group enhances its binding affinity and specificity, making it a potent antibacterial agent .
Comparison with Similar Compounds
Tetracycline: The parent compound from which 9-Nitrosancycline Monosulfate is derived.
Doxycycline: A widely used tetracycline antibiotic with a similar structure but different functional groups.
Minocycline: Another tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Uniqueness: this compound is unique due to its nitro group, which imparts distinct chemical properties and biological activity. This modification enhances its antibacterial potency and provides a valuable tool for studying the structure-activity relationships of tetracycline antibiotics .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O9.H2O4S/c1-23(2)14-9-6-8-5-7-3-4-10(24(32)33)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(22)30;1-5(2,3)4/h3-4,8-9,14,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)/t8-,9-,14-,21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWRSGBCQVNRD-JYXIAGFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858201 |
Source
|
Record name | Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-13-1 |
Source
|
Record name | Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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